Fgfr4-IN-18
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Overview
Description
Fgfr4-IN-18 is a small molecule inhibitor that targets the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in cell proliferation, differentiation, migration, and survival. Abnormal activation of FGFR4 is associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr4-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Fgfr4-IN-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Fgfr4-IN-18 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the FGFR4 signaling pathway and its role in various biological processes
Biology: Helps in understanding the molecular mechanisms underlying FGFR4-related diseases
Medicine: Investigated as a potential therapeutic agent for cancers that exhibit abnormal FGFR4 activation
Industry: May be used in the development of diagnostic assays and other biotechnological applications
Mechanism of Action
Fgfr4-IN-18 exerts its effects by binding to the FGFR4 receptor and inhibiting its kinase activity. This inhibition prevents the receptor from phosphorylating downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation and survival. The primary molecular targets include the FGFR4 receptor and its associated signaling pathways, such as the RAS-MAPK-ERK pathway .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Fgfr4-IN-18 in terms of their target and mechanism of action, including:
BLU-9931: A selective FGFR4 inhibitor with a similar mechanism of action.
FGF401: Another FGFR4 inhibitor that forms a covalent bond with the receptor.
BLU-554: A highly selective kinase inhibitor that targets FGFR4.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for FGFR4, which may result in fewer off-target effects compared to other inhibitors. Its unique chemical structure and binding properties make it a valuable tool for studying FGFR4-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C32H35Cl2N9O6 |
---|---|
Molecular Weight |
712.6 g/mol |
IUPAC Name |
1-[5-cyano-4-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]pyridin-2-yl]-3-[6-formyl-5-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3-(2-morpholin-4-ylethoxy)pyridin-2-yl]urea |
InChI |
InChI=1S/C32H35Cl2N9O6/c1-20(30-23(33)15-36-16-24(30)34)49-26-12-28(37-14-22(26)13-35)39-32(46)40-31-27(48-10-7-42-5-8-47-9-6-42)11-21(25(19-44)38-31)17-43-4-3-41(2)18-29(43)45/h11-12,14-16,19-20H,3-10,17-18H2,1-2H3,(H2,37,38,39,40,46)/t20-/m1/s1 |
InChI Key |
AEFSLXKVONEDJJ-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC(=NC=C2C#N)NC(=O)NC3=C(C=C(C(=N3)C=O)CN4CCN(CC4=O)C)OCCN5CCOCC5 |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OC2=CC(=NC=C2C#N)NC(=O)NC3=C(C=C(C(=N3)C=O)CN4CCN(CC4=O)C)OCCN5CCOCC5 |
Origin of Product |
United States |
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